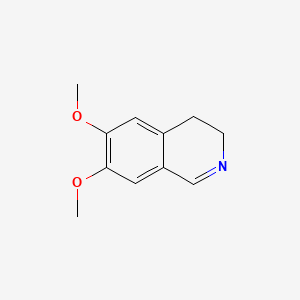

6,7-Dimethoxy-3,4-dihydroisoquinoline

Descripción

Significance of Isoquinoline (B145761) Alkaloids and Derivatives in Medicinal Chemistry

Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds that have been a cornerstone of medicine and pharmacology for centuries. numberanalytics.comnumberanalytics.com These compounds, found extensively in the plant kingdom, are characterized by a core structure consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comwikipedia.org Their significance in medicinal chemistry is immense, with derivatives demonstrating a vast array of pharmacological activities, including analgesic, antimicrobial, anticancer, and cardiovascular effects. numberanalytics.com The isoquinoline framework is considered a "privileged scaffold," a term used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery. nih.govnih.govrsc.org This structural versatility has led to the development of numerous clinical drugs for a wide range of diseases, such as tumors, infections, and nervous system disorders. nih.gov

Research into isoquinoline derivatives is a field with deep historical roots, spurred by the isolation of alkaloids like morphine from the opium poppy over 3,000 years ago. numberanalytics.com The synthesis of the dihydroisoquinoline core, a partially saturated version of the isoquinoline ring, has been a central focus for organic chemists. A key historical milestone in this area is the Bischler-Napieralski reaction, a method that involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines. organicreactions.org This reaction, along with others like the Pictet-Spengler and Pomeranz-Fritsch reactions, provided foundational methods for accessing this critical chemical structure, paving the way for the synthesis and study of countless natural and synthetic derivatives. organicreactions.orgorganic-chemistry.org These early synthetic advancements were crucial for verifying the structures of natural alkaloids and enabling the exploration of new, non-natural analogues with potentially improved therapeutic properties.

The isoquinoline ring system is a recurring motif in modern drug design due to its unique structural and electronic properties. nih.govrsc.org Its rigid, bicyclic framework provides a defined three-dimensional shape that can be strategically decorated with various functional groups to optimize interactions with biological targets like enzymes and receptors. researchoutreach.org This scaffold's ability to present substituents in specific spatial orientations is key to achieving high-affinity binding and desired pharmacological effects. researchoutreach.org Researchers utilize the isoquinoline core as a template in fragment-based drug discovery (FBDD), where small molecular fragments containing the isoquinoline ring are screened for binding to a target protein. researchoutreach.org Successful "hit" fragments are then merged or grown to create more potent and selective drug candidates. researchoutreach.org The system's nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interaction. wikipedia.org

Overview of 6,7-Dimethoxy-3,4-dihydroisoquinoline as a Key Intermediate

This compound is a specific derivative that serves not primarily as an end-product therapeutic agent, but as a crucial intermediate in the synthesis of more elaborate molecules. chemimpex.comevitachem.com Its structure features the dihydroisoquinoline core with two methoxy (B1213986) groups (-OCH3) at positions 6 and 7 of the benzene ring. These groups are significant as they are present in a large number of naturally occurring and pharmacologically active alkaloids. The hydrochloride salt form of the compound is often used in research to enhance its solubility and stability, making it suitable for various reaction conditions. chemimpex.comgoogle.com

The primary value of this compound lies in its role as a precursor for constructing complex alkaloid frameworks. It is a common starting point for the synthesis of benzylisoquinoline, protoberberine, and aporphine (B1220529) alkaloids, among others. researchgate.net For example, it is a recognized intermediate in the synthesis of tetrabenazine, a medication used to treat movement disorders. evitachem.com The dihydroisoquinoline structure contains an imine functional group (C=N), which is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C-1 position. This reactivity is fundamental to building the molecular complexity found in many natural products and their synthetic analogues. researchgate.net

The table below details select examples of complex molecules synthesized from this compound or its closely related tetrahydroisoquinoline derivatives.

| Precursor | Synthetic Target | Target Class | Significance |

| This compound | Tetrabenazine | Benzoquinolizine | Used in the treatment of Huntington's disease. evitachem.com |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives | (S)-Homolaudanosine | Phenylethylisoquinoline Alkaloid | A chiral alkaloid used as a building block for more complex structures. researchgate.net |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | (S)-Glaucine | Aporphine Alkaloid | An alkaloid with a range of studied biological activities. researchgate.net |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Sigma-2 Receptor Ligands | Synthetic Ligands | Investigated for tumor imaging and cancer therapeutics. nih.gov |

The derivatives synthesized from this compound are subjects of intensive research across various therapeutic areas. The structural motif is central to compounds being explored for their effects on the central nervous system, particularly in neuropharmacology. chemimpex.com Research has demonstrated that derivatives can be designed to act as potent and selective ligands for specific biological targets. For instance, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to have high binding affinity for the sigma-2 receptor, which is overexpressed in many types of cancer cells, making these compounds valuable as tools for tumor imaging and potential anticancer agents. nih.gov Other studies have investigated related dihydroisoquinolines for their potential to modulate muscle contractility and for their cardiovascular activity. nih.gov

The table below summarizes key research findings related to derivatives of the 6,7-dimethoxy-dihydroisoquinoline scaffold.

| Derivative Class | Research Area | Key Findings |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides | Oncology | Demonstrated high affinity and selectivity for sigma-2 receptors, with moderate anticancer activity against liver and esophagus cancer cell lines. nih.gov |

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Neuropharmacology / Physiology | Found to reduce the strength of Ca2+-dependent smooth muscle contractions, potentially by modulating calcium channels and neurotransmitter receptors. nih.gov |

| General this compound derivatives | Organic Synthesis | Serves as a versatile precursor for a wide range of alkaloids and synthetic compounds through reactions at the C-1 position. researchgate.netchemicalpapers.com |

| General this compound derivatives | Pharmaceutical Development | Explored for potential therapeutic effects in neuropharmacology for the development of treatments for neurological disorders. chemimpex.com |

Scope and Objectives of Research on this compound

Ongoing research involving this compound is multifaceted. A primary objective for synthetic chemists is the development of more efficient, high-yield, and environmentally benign methods for its preparation, such as one-pot synthesis procedures. google.com For medicinal chemists, the compound remains a valuable starting material for the creation of novel derivatives. The key goals are to synthesize libraries of related compounds and evaluate their biological activity against a range of therapeutic targets. This includes the continued exploration of their potential as anticancer agents, neuropharmacological tools, and modulators of various cellular receptors. chemimpex.comnih.gov The ultimate scope is to leverage the structural and chemical properties of this intermediate to discover and develop new lead compounds for future medicines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6,7-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLJVQUDZCZJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187475 | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-18-1 | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3382-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003382181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6LM439T76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 6,7 Dimethoxy 3,4 Dihydroisoquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the 3,4-Dihydroisoquinoline (B110456) Core

The construction of the 3,4-dihydroisoquinoline nucleus is most frequently achieved through intramolecular electrophilic aromatic substitution reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key historical reactions, including the Bischler–Napieralski, Pomeranz–Fritsch–Bobbitt, and Pictet–Spengler reactions, form the bedrock of synthetic approaches to this heterocyclic system.

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comslideshare.net The reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. nrochemistry.com The presence of electron-donating groups on the aromatic ring, such as the methoxy (B1213986) groups in the precursors for 6,7-dimethoxy-3,4-dihydroisoquinoline, greatly facilitates this reaction. nrochemistry.comjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to form isoquinolines. wikipedia.orgjk-sci.com

The Bischler-Napieralski reaction is conducted under refluxing acidic conditions using a strong dehydrating agent. wikipedia.orgnrochemistry.com Two primary mechanisms have been proposed. wikipedia.org One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while a second, more commonly accepted mechanism proceeds through a reactive nitrilium ion intermediate. wikipedia.orgnrochemistry.comorganic-chemistry.org

The general steps for the nitrilium ion mechanism are:

The amide oxygen of the β-arylethylamide substrate is activated by a Lewis acid.

Elimination of the activated oxygen species forms a stabilized nitrilium ion intermediate. organic-chemistry.org

An intramolecular electrophilic aromatic substitution (cyclization) occurs, where the electron-rich aromatic ring attacks the electrophilic nitrilium ion. slideshare.net

The resulting intermediate is then neutralized to yield the final 3,4-dihydroisoquinoline product. wikipedia.org

A variety of dehydrating agents and catalysts are employed, with the choice influencing reaction temperature and efficiency. Common reagents are listed in the table below.

| Dehydrating Agent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| Phosphoryl chloride (POCl₃) | Refluxing in an inert solvent (e.g., benzene (B151609), acetonitrile) organic-chemistry.orggoogle.com | Widely used and effective, especially with electron-rich arenes. wikipedia.orgorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Often used in refluxing POCl₃ for less reactive substrates. wikipedia.orgjk-sci.com | A very strong dehydrating agent. organic-chemistry.org |

| Polyphosphoric acid (PPA) | Heating the substrate directly with PPA. wikipedia.orgprepchem.com | Effective for specific substrates, such as N-formyl-2-(3,4-dimethoxy-phenyl)-ethylamine. prepchem.com |

| Triflic anhydride (B1165640) (Tf₂O) | Used with β-arylethylcarbamates. wikipedia.org | A powerful activating agent. |

| Oxalyl chloride / Phosphotungstic acid | A "one-pot" method where the amide is formed in situ, followed by catalytic ring closure. google.com | Reported to produce high purity product with good yield. google.com |

A significant side reaction can be the retro-Ritter reaction, which forms styrene (B11656) byproducts. jk-sci.comorganic-chemistry.org This is more prevalent when the reaction intermediate is highly stabilized, and its occurrence provides evidence for the nitrilium ion intermediate. organic-chemistry.org

The standard precursor for the Bischler-Napieralski reaction is a β-arylethylamide. jk-sci.com For the synthesis of this compound, the required precursor is an N-acylated 3,4-dimethoxyphenethylamine (B193588).

A specific example is the cyclization of N-formyl-2-(3,4-dimethoxy-phenyl)-ethylamine. prepchem.com In this procedure, the precursor is heated with polyphosphoric acid to an internal temperature of about 140°C, leading to vigorous foaming and subsequent ring closure to yield this compound. prepchem.com Another route starts with 3,4-dimethoxy phenethylamine (B48288) and a formylation reagent to prepare the intermediate amide in situ. google.com

The substrate scope is generally broad, but the reaction is most successful for aromatic rings activated with electron-donating substituents, which stabilize the transition state of the electrophilic substitution step. nrochemistry.comjk-sci.com The methoxy groups at the 6 and 7 positions of the final product originate from methoxy groups at the 3 and 4 positions of the starting phenethylamine, which direct the cyclization to the correct position.

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| N-formyl-2-(3,4-dimethoxy-phenyl)-ethylamine | Polyphosphoric acid (PPA) | This compound | prepchem.com |

| 3,4-Dimethoxy phenethylamine + Formylation reagent | Oxalyl chloride / Phosphotungstic acid | This compound hydrochloride | google.com |

| N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-(4-trifluoromethylphenyl)-propionamide | Phosphorus oxychloride (POCl₃) | 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline | google.com |

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | Not specified | 1-(2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | proquest.com |

The Pomeranz–Fritsch reaction, first described in 1893, is an acid-catalyzed synthesis of isoquinolines from the cyclization of benzalaminoacetals. thermofisher.comwikipedia.org A key adaptation, known as the Bobbitt modification, involves the hydrogenation of the intermediate Schiff base (benzalaminoacetal) to an amine prior to the acid-catalyzed cyclization. thermofisher.comnih.gov This modified sequence yields 1,2,3,4-tetrahydroisoquinolines rather than fully aromatic isoquinolines. thermofisher.comnih.gov While this method directly produces the tetrahydroisoquinoline core, subsequent oxidation would be required to furnish a 3,4-dihydroisoquinoline. The key cyclization is an electrophilic aromatic substitution, heavily influenced by substituents on the aromatic ring. nih.gov

A significant modern strategy involves coupling the Pomeranz–Fritsch–Bobbitt cyclization with the Petasis borono-Mannich (Petasis) reaction. The Petasis reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound (like glyoxylic acid), and a boronic acid to form highly functionalized amino acids. mdpi.comnih.govacs.org

This sequence allows for the stereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids. mdpi.comnih.gov For example, the synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through this combined approach. mdpi.com The key steps are:

Petasis Reaction : A chiral amine component, a boronic acid, and a carbonyl compound react to form an amino acid precursor with a defined stereocenter.

Pomeranz–Fritsch–Bobbitt Cyclization : The amino acid product from the Petasis step undergoes an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. mdpi.comnih.gov

This powerful combination allows the stereoselectivity established in the initial Petasis reaction to be carried through to the final heterocyclic product, providing an efficient route to chiral building blocks. nih.gov

The Pictet–Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed ring closure. organicreactions.orgwikipedia.org This reaction is a special case of the Mannich reaction and is a cornerstone of alkaloid synthesis. wikipedia.orggoogle.com

The reaction mechanism is driven by the formation of an electrophilic iminium ion from the condensation of the amine and carbonyl compound. wikipedia.org The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion to close the ring, forming a 1,2,3,4-tetrahydroisoquinoline. organicreactions.orgwikipedia.org

Unlike the Bischler-Napieralski reaction, the standard Pictet-Spengler condensation directly yields a tetrahydroisoquinoline, not a dihydroisoquinoline. To obtain the this compound core using this methodology, an adaptation is necessary. The tetrahydroisoquinoline product of the Pictet-Spengler reaction must undergo a subsequent oxidation step to introduce the imine functionality at the 1,2-position. Therefore, the Pictet-Spengler reaction serves as a route to a key precursor of the desired dihydroisoquinoline system. The reaction works best with highly nucleophilic aromatic rings like indoles, while less activated rings, such as a simple phenyl group, may require harsher conditions like higher temperatures and stronger acids. wikipedia.org

Other Cyclization Methods for Dihydroisoquinoline Formation

While the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for dihydroisoquinoline synthesis, several other cyclization strategies have been developed to access this important heterocyclic system. These alternative methods often provide milder reaction conditions, broader substrate scope, or access to unique substitution patterns.

One notable approach is a modification of the Pomeranz-Fritsch reaction, which traditionally synthesizes isoquinolines. A modified protocol allows for the synthesis of 1,2-dihydroisoquinolines (DHIQs), which are valuable intermediates that can be further reduced to tetrahydroisoquinolines or oxidized to fully aromatic isoquinolines. nih.gov This method utilizes trimethylsilyltriflate (TMSOTf) and an amine base to activate dimethylacetals for cyclization under mild conditions, making it suitable for substrates with sensitive functional groups. nih.govmdpi.com

Another strategy involves a tandem annulation of phenylethanols and nitriles promoted by trifluoromethanesulfonic anhydride (Tf₂O). This reaction proceeds through a Bischler-Napieralski-type mechanism, forming a stable and reactive phenonium ion intermediate, leading to the desired 3,4-dihydroisoquinolines. organic-chemistry.org Additionally, intramolecular cyclization reactions of α-azido carbonyl compounds that have a 2-alkenylaryl group can be used. This process can proceed through either a 1,3-dipolar cycloaddition or a 6π-electrocyclization of an N-H imine intermediate to form the dihydroisoquinoline core. organic-chemistry.org

Radical cyclization presents another avenue. For instance, enantioselective synthesis of 1-substituted tetrahydroisoquinolines has been achieved via an intramolecular aryl radical cyclization. Aryl radicals generated from a bromoimidate ester undergo a 6-endo cyclization to yield the desired product with high stereoselectivity. bohrium.com Furthermore, reactions of this compound with o-quinone methides can lead to heterocyclization, forming complex fused ring systems. osi.lv

| Method | Key Reagents/Conditions | Intermediate/Mechanism | Primary Product |

| Modified Pomeranz-Fritsch | Trimethylsilyltriflate (TMSOTf), amine base | Acetal (B89532) activation | 1,2-Dihydroisoquinolines |

| Tandem Annulation | Trifluoromethanesulfonic anhydride (Tf₂O) | Phenonium ion intermediate | 3,4-Dihydroisoquinolines |

| α-Azido Carbonyl Cyclization | Heat or catalyst | 1,3-dipolar cycloaddition or 6π-electrocyclization | Isoquinoline (B145761) derivatives |

| Radical Cyclization | nBu₃SnH/AIBN | Aryl radical, 6-endo cyclization | cis-1-substituted Tetrahydroisoquinolines |

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh conditions and limited efficiency, advanced synthetic strategies have been developed. These approaches focus on improving yield, reducing step counts, and controlling stereochemistry.

A prominent one-pot strategy for preparing this compound hydrochloride starts with 3,4-dimethoxyphenethylamine and a formylation reagent. google.com The initial formylation is directly followed by a cyclization step without isolating the N-formyl intermediate. prepchem.com This integration streamlines the process, significantly reducing operational complexity and cost. google.com In a typical procedure, the N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine is treated with a dehydrating agent like polyphosphoric acid, which promotes the cyclization to form the dihydroisoquinoline ring. prepchem.com

The efficiency of one-pot syntheses can be greatly enhanced by the use of catalysts. In the preparation of this compound hydrochloride, phosphotungstic acid has been employed as a catalyst for the ring closure step. google.com This catalytic approach, following the initial formylation and reaction with oxalyl chloride, allows for high purity (over 99.0%) and good yields (over 75%) of the final product after a simple workup. google.com Another example is the chemoenzymatic one-pot synthesis of tetrahydroisoquinolines, which combines a laccase/TEMPO system for the oxidation of benzylic alcohols to aldehydes with a subsequent phosphate-mediated Pictet-Spengler reaction. mdpi.com

| Strategy | Starting Materials | Key Reagents/Catalysts | Yield/Purity |

| One-Pot Formylation/Cyclization | 3,4-Dimethoxyphenethylamine, Formylation reagent | Oxalyl chloride, Phosphotungstic acid | >75% Yield, >99.0% Purity google.com |

| Chemoenzymatic Cascade | Benzylic alcohols, m-Tyramine hydrobromide | Laccase/TEMPO, Phosphate salts | Varies with substrate |

The synthesis of specific stereoisomers of substituted dihydroisoquinolines is crucial, as biological activity is often dependent on the three-dimensional arrangement of atoms. Diastereoselective synthesis aims to control the formation of these stereocenters.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral this compound derivatives.

For example, the diastereoselective synthesis of (S)-laudanosine, a benzylisoquinoline alkaloid, employed an imine derived from (S)-phenylglycinol as a chiral auxiliary. nih.gov The addition of a Grignard reagent to this chiral imine, followed by removal of the auxiliary and subsequent Pomeranz-Fritsch–Bobbitt cyclization, yielded the target molecule with high enantiomeric excess (94% e.e.). nih.govresearchgate.net Similarly, chiral oxazolidines derived from (S)- and (R)-phenylalaninol have been used as chiral auxiliaries in the synthesis of both enantiomers of the protoberberine alkaloid, (S)- and (R)-O-methylbharatamine. nih.govresearchgate.net

Another approach involves the use of chiral N-tert-butanesulfinylimines. nih.gov The addition of organometallic reagents to these sulfinylimines proceeds with high diastereoselectivity, allowing for the synthesis of chiral α-benzylamines, which are precursors to chiral dihydroisoquinoline derivatives. nih.gov The Petasis reaction, coupled with a Pomeranz–Fritsch–Bobbitt cyclization, has also been utilized for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov In this sequence, a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol directs the stereochemistry. mdpi.com

| Target Molecule/Derivative | Chiral Auxiliary/Reagent | Key Reaction | Stereochemical Outcome |

| (S)-Laudanosine | (S)-Phenylglycinol-derived imine | Grignard addition, Pomeranz-Fritsch–Bobbitt cyclization | 94% e.e. nih.govresearchgate.net |

| (S)- and (R)-O-Methylbharatamine | (S)- and (R)-Phenylalaninol-derived oxazolidines | Lateral metallation, Pomeranz–Fritsch–Bobbitt cyclization | High diastereoselectivity nih.govresearchgate.net |

| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | (R)-Phenylglycinol-derived aminoacetal | Petasis reaction, Pomeranz–Fritsch–Bobbitt cyclization | High diastereoselectivity mdpi.com |

| Chiral α-Benzylamines | Chiral N-tert-butanesulfinylimines | Grignard or hydride addition | High diastereoselectivity nih.gov |

Diastereoselective Synthesis of this compound Derivatives

Control of Stereochemistry in Multistep Reactions

The stereochemical control in the synthesis of this compound derivatives is crucial for accessing biologically active molecules with specific three-dimensional arrangements. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One prominent approach combines the Petasis reaction with the Pomeranz-Fritsch-Bobbitt cyclization for the diastereoselective synthesis of C-1 substituted tetrahydroisoquinoline derivatives. mdpi.comresearchgate.netnih.gov For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by using a chiral amine, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, in the Petasis reaction. mdpi.com This step establishes the stereochemistry in a key intermediate, a diastereomeric morpholinone derivative, which is then converted to the target tetrahydroisoquinoline core via the Pomeranz-Fritsch-Bobbitt cyclization. mdpi.comnih.gov The reaction yielded two diastereomeric oxazin-2-ones with a 3:1 diastereomeric ratio, which could be separated for further transformations. mdpi.com

Another strategy involves the use of chiral acid chlorides to form diastereomeric Reissert compounds from this compound. acs.orgnih.govacs.org The reaction of the isoquinoline with chiral acid chlorides, such as those derived from (-)-menthol or cholesterol, produces diastereomeric Reissert compounds. acs.orgnih.gov The diastereoselectivity of this formation varies depending on the chiral auxiliary used, with the 9-phenylmenthyl derivative achieving an 80:20 diastereomeric ratio. acs.orgnih.gov Although the subsequent reactions of the anions derived from these Reissert compounds with electrophiles like aldehydes and alkyl halides showed modest selectivity, the individual diastereomers of some Reissert compounds could be readily purified, enabling access to stereochemically pure products. acs.orgnih.govacs.org For example, hydrolysis of a pure diastereomer of 1-isoquinolyl tert-butyl carbinyl l-menthyl carbonate yielded 99% pure S-(-)-1-isoquinolyl tert-butyl carbinol. nih.gov

Asymmetric transfer hydrogenation is another effective method for establishing stereochemistry. The use of chiral transition-metal catalysts, such as those based on ruthenium, can reduce the imine bond of 3,4-dihydroisoquinolines with high enantioselectivity. mdpi.com The addition of Lewis acids like AgSbF₆ has been shown to significantly improve both the catalytic activity and the enantioselectivity, achieving up to 98% enantiomeric excess (ee) for the synthesis of 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency and minimizing waste. Key strategies include the development of one-pot reactions, the use of safer reagents and solvents, and the implementation of energy-efficient methods like microwave assistance.

Microwave-assisted synthesis represents another green approach, often used in Bischler-Napieralski or Pictet-Spengler reactions to produce dihydroisoquinoline libraries. organic-chemistry.org Microwave heating can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, aligning with the principles of energy efficiency and waste prevention. organic-chemistry.org

Furthermore, modifications to classical reactions like the Bischler-Napieralski synthesis aim to use milder and more efficient reagents. For instance, trifluoromethanesulfonic anhydride (Tf₂O) can promote the cyclization of phenylethanols and nitriles under less harsh conditions than traditional strong acids. organic-chemistry.org Similarly, the activation of amides with oxalyl chloride-FeCl₃ avoids the retro-Ritter reaction, a common side reaction, leading to a cleaner and more efficient process for generating 3,4-dihydroisoquinolines. organic-chemistry.org

Derivatization Strategies for Structural Diversity

The this compound scaffold is a versatile template for generating a wide array of derivatives with diverse biological activities. nih.govuctm.edu Strategies for derivatization focus on introducing a variety of substituents at different positions of the isoquinoline ring system, primarily at the C-1, N-2, and C-4 positions, to modulate the molecule's properties. nih.govmdpi.com These modifications are achieved through a range of chemical transformations, including functionalization via substitution reactions, cycloadditions, and the use of specialized intermediates like Reissert compounds. acs.orgmdpi.com

Introduction of Substituents at Various Positions (e.g., C-1, C-2, C-4)

The functionalization of the this compound core is a key strategy for creating structural diversity. The C-1 position is particularly important as substitution at this site is a common feature in many isoquinoline alkaloids. nih.gov

The Bischler-Napieralski reaction is a classical and effective method for synthesizing 1-substituted 3,4-dihydroisoquinolines. uctm.edumdpi.com This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus(V) oxychloride. mdpi.com By varying the acyl group, a wide range of substituents can be introduced at the C-1 position. For example, using 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide in a Bischler-Napieralski reaction yields 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. mdpi.com Similarly, N-[1-benzyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-acetamide can be cyclized to form 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. uctm.edu

The N-2 position can be functionalized through reactions that form iminium ylides. For instance, the nitrogen atom can be alkylated with reagents like methyl bromoacetate (B1195939) to form a quaternary isoquinolinium salt. Subsequent treatment with a base generates an azomethine ylide, which can then undergo further reactions. rsc.org

Functionalization at the C-4 position has also been explored. The synthesis of 4-phenyl-substituted tetrahydroisoquinolines has been achieved through stereospecific multistep methods, highlighting the possibility of introducing aryl groups at this position. nih.gov

Functionalization via Alkylation, Acylation, and Arylation Reactions

Alkylation, acylation, and arylation reactions are fundamental tools for derivatizing the this compound skeleton. These reactions are often facilitated by the formation of reactive intermediates, such as Reissert anions.

The C-1 position can be readily alkylated or acylated through Reissert chemistry. acs.orgnih.gov A Reissert compound, formed from this compound, can be deprotonated with a strong base like sodium hydride (NaH) to form a stabilized anion. acs.orgnih.gov This anion is a potent nucleophile that reacts with various electrophiles. For example, reaction with alkyl halides leads to C-1 alkylated derivatives, while reaction with aldehydes yields carbinol products after hydrolysis. acs.orgnih.gov

Direct arylation at the C-1 position is achieved through methods like the Bischler-Napieralski reaction, where the aryl group is incorporated into the acyl precursor. mdpi.com The synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline serves as a clear example of this C-1 arylation strategy. mdpi.com

Acylation at the nitrogen (N-2) is a key step in the formation of Reissert compounds, where an acyl group (e.g., from an acid chloride) is introduced onto the nitrogen atom. acs.orgwikipedia.org

| Position | Reaction Type | Example Reagent/Method | Resulting Substituent | Reference |

|---|---|---|---|---|

| C-1 | Alkylation | Reissert anion + Alkyl halide | Alkyl group | acs.org, nih.gov |

| C-1 | Arylation | Bischler-Napieralski Reaction | Aryl group (e.g., 2-chlorophenyl) | mdpi.com |

| N-2 | Acylation | Reissert Reaction (Acid Chloride) | Acyl group | acs.org, wikipedia.org |

| N-2 | Alkylation | Methyl bromoacetate | Methoxycarbonylmethyl group | rsc.org |

Cycloaddition Reactions with Dipolarophiles

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful method for constructing complex, fused heterocyclic systems from this compound derivatives. nih.govresearchgate.netorganic-chemistry.org These reactions typically involve the in-situ generation of a 1,3-dipole, such as an azomethine ylide, from the isoquinoline core, which then reacts with a dipolarophile (e.g., an alkene or alkyne). rsc.orgmdpi.comwikipedia.org

A common strategy involves the N-alkylation of the dihydroisoquinoline followed by deprotonation to form an azomethine ylide. For example, 2-methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide can be generated and trapped with electron-deficient olefins like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345). rsc.org These concerted cycloaddition reactions lead to the formation of various stereoisomeric pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.org

The reaction of 1-methyl-substituted this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is another example of a [3+2] cycloaddition. mdpi.com This reaction proceeds to form tricyclic pyrrolo[2,1-a]isoquinoline structures. The success of this cycloaddition is influenced by the substituents on the isoquinoline ring; it proceeds well with aryl ether groups at C-6 and C-7 but not with amine, amide, or nitro moieties at the C-7 position. mdpi.com

These cycloaddition reactions are valuable for their ability to build molecular complexity in a single step with high regio- and stereoselectivity, providing access to novel heterocyclic scaffolds. researchgate.net

| Isoquinoline Derivative | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| 2-Methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide | Dimethyl fumarate, Dimethyl maleate | Pyrrolo[2,1-a]isoquinoline | rsc.org |

| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | Dimethyl acetylenedicarboxylate (DMAD) | Tricyclic pyrrolo[2,1-a]isoquinoline | mdpi.com |

| C,N-Cyclic azomethine imines | Allyl alkyl ketones | Tetrahydroisoquinoline-pyrazolidine fused heterocycles | nih.gov |

Reissert Compound Chemistry for C-1 Functionalization

Reissert compound chemistry is a classic and highly effective method for introducing a cyano group and an N-acyl substituent onto the this compound core, which then serves as a versatile intermediate for further C-1 functionalization. acs.orgwikipedia.org A Reissert compound is formed by reacting the dihydroisoquinoline with an acid chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide. wikipedia.orgclockss.org

The key utility of the Reissert compound lies in the acidity of the proton at the C-1 position. acs.org Treatment with a strong base readily generates a nucleophilic anion, which can react with a wide range of electrophiles. This two-step sequence—formation of the Reissert compound followed by alkylation or acylation—is a powerful tool for adding carbon-based substituents to the C-1 position. acs.orgnih.gov

For example, diastereomeric Reissert compounds have been prepared from this compound using chiral acid chlorides. acs.orgnih.gov The resulting anions were reacted with electrophiles such as pivaldehyde and various alkyl halides. acs.orgnih.gov Although the stereoselectivity of these alkylation reactions was modest, it demonstrates the principle of C-1 functionalization. acs.orgnih.gov Hydrolysis of the resulting C-1 substituted Reissert compounds can lead to the corresponding 1-substituted tetrahydroisoquinolines or related products. wikipedia.org

A modified, anhydrous method for Reissert compound synthesis uses trichloroacetyl chloride and trimethylsilyl cyanide in methylene (B1212753) chloride, which can provide the desired dihydro Reissert compound in high yield (86%). clockss.org This highlights the efficiency and adaptability of the Reissert reaction for creating functionalized precursors from this compound. clockss.org

Synthesis of Fused Heterocyclic Systems from this compound

The scaffold of this compound serves as a valuable synthon in organic synthesis for the construction of more complex, fused polycyclic systems. The inherent reactivity of its cyclic imine functional group allows for a variety of transformations, including cycloadditions and annulation sequences, to generate novel heterocyclic frameworks. These methodologies are crucial for accessing core structures of various alkaloids and pharmacologically relevant molecules.

Benzopyrrolizidine and Benzo[a]quinolizidine Scaffold Construction

The fusion of additional rings onto the this compound core to form benzopyrrolizidine and benzo[a]quinolizidine systems has been achieved through distinct strategic approaches that leverage the reactivity of the C=N bond. These strategies include 1,3-dipolar cycloadditions for the five-membered pyrrolidine (B122466) ring and Michael addition-based annulations for the six-membered quinolizidine (B1214090) ring.

Benzopyrrolizidine Scaffold via 1,3-Dipolar Cycloaddition

The construction of the benzopyrrolizidine core, specifically the pyrrolo[2,1-a]isoquinoline system, can be efficiently accomplished using a 1,3-dipolar cycloaddition strategy. researchgate.netrsc.org This method involves the generation of a reactive intermediate, an azomethine ylide, from the this compound precursor. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with a suitable dipolarophile, typically an electron-deficient alkene, to form the fused five-membered ring with high stereoselectivity. researchgate.netorganic-chemistry.org

The process is initiated by the quaternization of the nitrogen atom of the dihydroisoquinoline. For instance, reaction with an α-halo ester generates a 2-alkoxycarbonylmethyl-3,4-dihydroisoquinolinium salt. Subsequent treatment with a base deprotonates the α-carbon, forming the corresponding isoquinolinium ylide. This ylide readily reacts with dipolarophiles like dimethyl fumarate and dimethyl maleate to yield substituted pyrrolo[2,1-a]isoquinoline derivatives. rsc.org The reaction proceeds with high regio- and stereoselectivity. researchgate.net

| Entry | Dipolarophile | Product(s) | Key Findings |

| 1 | Dimethyl Fumarate | Dimethyl (4aα,10bα)-10,10b-dihydro-5,6-dimethoxy-1H-pyrrolo[2,1-a]isoquinoline-2β,3α-dicarboxylate | A single, stereospecific cycloadduct is formed. |

| 2 | Dimethyl Maleate | Dimethyl (4aα,10bα)-10,10b-dihydro-5,6-dimethoxy-1H-pyrrolo[2,1-a]isoquinoline-2α,3α-dicarboxylate and Dimethyl (6aα,9aα)-9,9a-dihydro-2,3-dimethoxy-6H-cyclopenta[a]isoquinoline-7β,8α-dicarboxylate | Two isomeric products are formed, with the major product resulting from the expected cycloaddition. |

Benzo[a]quinolizidine Scaffold via Michael Addition Annulation

The synthesis of the benzo[a]quinolizidine skeleton from this compound can be achieved through a powerful sequence involving N-acylation followed by an intramolecular double Michael reaction. clockss.org This strategy builds the six-membered ring C of the benzo[a]quinolizine system by forming two new carbon-carbon bonds in a controlled manner.

The synthesis begins with the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline hydrochloride with an activated cinnamoyl derivative, such as cinnamoyl chloride, in the presence of a base. clockss.org This forms an N-cinnamamidoethyl intermediate. This intermediate is designed to be a precursor for an intramolecular cyclization. The subsequent key step is the intramolecular double Michael reaction, which can be promoted by various reagent systems. This cyclization cascade transforms the linear amide ester into the tetracyclic benzo[a]quinolizine core, often creating multiple stereocenters. clockss.org The choice of reagent can influence the diastereoselectivity of the final products.

| Entry | Reactant | Cyclization Reagent System | Product(s) | Yield (%) |

| 1 | Methyl 2-(2-Cinnamamidoethyl)-4,5-dimethoxycinnamate | TBDMSOTf-Et₃N | Methyl 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-4-oxo-2H-benzo[a]quinolizine-1-carboxylates | 40 |

| 2 | Methyl 2-(2-Cinnamamidoethyl)-4,5-dimethoxycinnamate | TMSI-(TMS)₂NH | Methyl 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-4-oxo-2H-benzo[a]quinolizine-1-carboxylates | 40 |

| 3 | Methyl 2-(2-Cinnamamidoethyl)-4,5-dimethoxycinnamate | Bu₂BOTf-(TMS)₂NH | Methyl 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-4-oxo-2H-benzo[a]quinolizine-1-carboxylates | 50 |

Biological Activities and Pharmacological Relevance of 6,7 Dimethoxy 3,4 Dihydroisoquinoline and Its Analogs

Overview of Biological Activity Spectrum of Dihydroisoquinolines

The dihydroisoquinoline scaffold is a core structure found in numerous biologically active compounds, leading to a broad spectrum of pharmacological activities.

General Therapeutic Areas Associated with the Scaffold

The dihydroisoquinoline nucleus is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of therapeutic potential. nih.gov Compounds based on this scaffold have been investigated for a variety of conditions.

Key therapeutic areas for dihydroisoquinoline analogs include:

Neuropharmacology : These compounds have been explored for their potential in treating neurological and psychiatric disorders. nih.gov

Cardiovascular Disease : Dihydroisoquinoline derivatives have demonstrated various effects on the cardiovascular system, including antihypertensive and cardioprotective actions. nih.gov

Specific Pharmacological Effects and Mechanisms of Action

The pharmacological effects of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its analogs are diverse, with significant activity observed in the central nervous and cardiovascular systems.

Neuropharmacological Applications

Research has highlighted the potential of this compound and its related compounds in the field of neuropharmacology, particularly in the modulation of neurotransmitter systems and the treatment of neurological disorders. nih.gov

Derivatives of this compound have been shown to interact with several key neurotransmitter systems.

One analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, has been found to modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov This compound was observed to reduce the strength of Ca2+-dependent contractions in smooth muscle preparations, potentially by increasing cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels. nih.gov Furthermore, immunohistochemical tests revealed a significant reduction in 5-HT2A and 5-HT2B receptor activity in smooth muscle cells and neurons of the myenteric plexus. nih.gov

Another area of significant interest is the interaction of these compounds with sigma (σ) receptors. A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have demonstrated high to excellent binding affinities for the sigma-2 (σ2) receptor, with low affinity for the sigma-1 (σ1) receptor. nih.gov

| Compound/Analog | Receptor Interaction | Observed Effect |

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors | Modulates receptor function, affects calcium currents. nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Sigma-2 (σ2) and Sigma-1 (σ1) receptors | High binding affinity and selectivity for σ2 receptors. nih.gov |

The modulation of neurotransmitter systems by these compounds suggests their potential therapeutic application in a range of neurological disorders. The high affinity of certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for sigma-2 receptors is particularly relevant, as these receptors are implicated in a variety of central nervous system disorders. nih.gov

Cardiovascular Activity

The cardiovascular effects of this compound and its analogs have been a subject of investigation, with studies pointing towards potential cardioprotective and vasodilatory actions.

Research on analogs such as 1-(4'-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has explored their cardioprotective properties under hypoxic conditions. ecronicon.net These studies have looked into the role of cardiomyocyte Ca2+-transport systems, utilizing blockers of potential-dependent Ca2+-channels like nifedipine. ecronicon.net

The analog 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has been noted to potentially affect muscle contractility through the activation of voltage-gated L-type Ca2+ channels. nih.gov This mechanism is of interest in the context of cardiovascular function, as calcium channel blockers are a well-established class of cardiovascular drugs.

Furthermore, the broader class of dihydroisoquinolines is known to include substances with cardiovascular activity. nih.gov For instance, papaverine (B1678415), a benzylisoquinoline alkaloid, is known for its vasodilator and muscle relaxant properties. mdpi.com

| Compound/Analog | Potential Cardiovascular Effect | Postulated Mechanism of Action |

| 1-(4'-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Cardioprotective | Modulation of cardiomyocyte Ca2+-transport systems. ecronicon.net |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Cardioprotective | Modulation of cardiomyocyte Ca2+-transport systems. ecronicon.net |

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Affects muscle contractility | Potential activation of voltage-gated L-type Ca2+ channels. nih.gov |

Contractile Activity Modulation in Smooth Muscle

The this compound scaffold is a core component of various molecules that exhibit significant modulatory effects on smooth muscle contractility. Research into its analogs has revealed potent spasmolytic and vasorelaxant properties, positioning them as subjects of interest for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS). mdpi.com

One such analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to reduce the strength of Ca²⁺-dependent contractions in isolated smooth muscle preparations. nih.govnih.gov This effect is thought to be associated with an increase in cytosolic Ca²⁺ levels through the activation of voltage-gated L-type Ca²⁺ channels. nih.govnih.gov Further investigation revealed that DIQ influences calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov Immunohistochemical analysis confirmed DIQ's effect, showing a 47% reduction in the activity of 5-HT₂ₐ and 5-HT₂ₑ receptors in smooth muscle cells. nih.govnih.gov

Similarly, a hybrid molecule, DHQ-11, which combines the flavonoid dihydroquercetin with an isoquinoline (B145761) alkaloid (1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), demonstrated significant vasorelaxant effects. biomedpharmajournal.org In rat aortic rings pre-contracted with potassium chloride (KCl) and phenylephrine (B352888) (PHE), DHQ-11 produced a more potent relaxant effect than its individual components. biomedpharmajournal.org

The spasmolytic activity of these compounds is often compared to papaverine, a well-known benzylisoquinoline alkaloid used as a non-specific muscle relaxant and vasodilator. mdpi.com The research into novel 1,3-disubstituted 3,4-dihydroisoquinolines aims to develop myotropic drugs that directly impact the biochemical processes governing smooth muscle contractions, primarily by influencing cytosolic calcium concentrations. mdpi.com

Table 1: Effects of this compound Analogs on Smooth Muscle Contraction

| Compound | Model | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | Isolated rat circular smooth muscle preparations | Reduces strength of Ca²⁺-dependent contractions; Modulates mAChRs and 5-HT receptors. | nih.govnih.gov |

| DHQ-11 (Dihydroquercetin-isoquinoline conjugate) | Isolated rat aortic rings | Produced a maximal relaxant effect of 94.7% in KCl-induced contractions and 90.3% in PHE-induced contractions. | biomedpharmajournal.org |

| 1,3-disubstituted 3,4-dihydroisoquinolines | In silico and ex vivo models | Predicted to have muscle relaxant activity; identified as potential modulating regulators. | mdpi.com |

Mechanisms Beyond Traditional Pathways (e.g., PDE Inhibition)

The pharmacological effects of compounds containing the dimethoxy-isoquinoline core structure are not limited to direct receptor modulation; some analogs function as potent inhibitors of phosphodiesterase (PDE) enzymes. researchgate.net PDEs are crucial enzymes that inactivate the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov By inhibiting these enzymes, certain isoquinoline derivatives can elevate intracellular cAMP and cGMP levels, leading to a range of physiological responses, including smooth muscle relaxation and anti-inflammatory effects. wikipedia.orgnih.gov

For example, RPL554 and RPL565, two novel compounds with structures related to the isoquinoline framework, are identified as potent, long-acting inhibitors of both PDE3 and PDE4. researchgate.net Their inhibitory action on these enzymes leads to significant and sustained relaxation of guinea pig tracheal preparations, demonstrating their potential as bronchodilators. researchgate.net PDE4, in particular, is a major cAMP-metabolizing enzyme found in inflammatory and immune cells, and its inhibition is a key mechanism for the anti-inflammatory activity of these compounds. wikipedia.orgnih.gov

Furthermore, a structure-based drug design (SBDD) approach, using the PDE inhibitor papaverine as a model, led to the discovery of a series of 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives as potent and selective inhibitors of PDE10A. nih.gov This research highlights the versatility of the 6,7-dimethoxy-quinazoline scaffold, a close structural relative of dihydroisoquinoline, in generating selective inhibitors for different PDE subtypes. nih.gov

Table 2: PDE Inhibition by 6,7-Dimethoxy-dihydroisoquinoline Analogs and Related Structures

| Compound/Series | Target PDE Isoform(s) | Pharmacological Effect | Reference(s) |

|---|---|---|---|

| RPL554 & RPL565 | PDE3 / PDE4 | Bronchodilation, anti-inflammatory activity. | researchgate.net |

| 6,7-dimethoxy-4-pyrrolidylquinazoline series | PDE10A | Potent and selective brain-penetrable inhibition. | nih.gov |

Anticancer and Antiproliferative Properties

Derivatives of this compound have demonstrated notable anticancer and antiproliferative activities in various cancer models. One such derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been investigated for its in vivo antiproliferative effects in models of hepatocellular carcinoma and colorectal carcinoma. nih.govnih.gov In diethylnitrosamine-induced hepatocarcinogenic rats, M1 showed a protective action on the liver, restoring the normal tissue arrangement. nih.gov In a dimethylhydrazine-induced model of colorectal cancer, M1 administration indicated a protective effect against colon cancer development. nih.gov

The quinazoline (B50416) ring, which is structurally related to the isoquinoline core, is also considered an important pharmacophore for developing novel anticancer agents. mdpi.com Derivatives of 6,7-dimethoxyquinazoline (B1622564) have shown efficacy against multiple cancer types. mdpi.com

Inhibition of NF-κB Pathway

A key mechanism underlying the anticancer potential of some isoquinoline derivatives is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govscite.ai NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, survival, and apoptosis, and its dysregulation is linked to cancer development and chemoresistance. researchgate.netmdpi.com

Specifically, 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as a novel and effective inhibitor of NF-κB. nih.govscite.ai It has been shown to inhibit both the canonical and noncanonical NF-κB signaling pathways. nih.gov The inhibition of NF-κB by such agents is a promising therapeutic strategy as it can potentially inhibit tumor cell proliferation and prevent metastasis. nih.govscite.ai In a murine breast cancer cell line (DA3 cells), 6,7-dihydroxy-3,4-dihydroisoquinoline was found to inhibit in vitro cell invasion, suggesting its potential as an antimetastatic agent. nih.gov

Another analog, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been shown to attenuate colon carcinogenesis by blocking signals mediated by Interleukin-6 (IL-6), a cytokine that can activate the NF-κB pathway. nih.gov M1 treatment down-regulated the IL-6 induced activation of JAK2 and STAT3, key components of a signaling cascade that often intersects with NF-κB. nih.gov

Activity Against Resistant Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux transporters like P-glycoprotein (P-gp). nih.govresearchgate.net Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have emerged as promising agents to overcome MDR. nih.govresearchgate.net

An extensive study focused on optimizing this tetrahydroisoquinoline scaffold led to the synthesis of 42 novel compounds, the majority of which exhibited remarkable ability to reverse MDR in a vincristine-resistant human esophageal cancer cell line (Eca109/VCR). nih.gov One optimized compound, designated as compound 41, demonstrated an outstanding MDR-reversing ability with a reversal fold of up to 467.7, which was superior to a standard third-generation P-gp inhibitor. nih.gov Mechanistic studies, including western blotting and fluorescent substrate accumulation assays, confirmed that this compound exerts its MDR-reversing effects by directly inhibiting P-gp. nih.govresearchgate.net These findings suggest that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a valuable template for developing potent P-gp inhibitors to resensitize resistant tumors to chemotherapy. nih.govresearchgate.net

Table 3: Anticancer Activity of this compound Analogs | Compound | Cancer Model | Mechanism/Key Finding | Reference(s) | | :--- | :--- | :--- | | 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) | Hepatocellular & Colorectal Carcinoma (rat models) | Antiproliferative; blocks IL-6 mediated signals. | nih.govnih.gov | | 6,7-dihydroxy-3,4-dihydroisoquinoline | Murine Mammary Cancer Cells | Inhibits canonical and noncanonical NF-κB pathways; inhibits in vitro cell invasion. | nih.govscite.ai | | Optimized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (e.g., compound 41) | Vincristine-resistant esophageal cancer cells (Eca109/VCR) | Reverses multidrug resistance by inhibiting P-glycoprotein (P-gp). | nih.govresearchgate.net |

Anti-inflammatory and Analgesic Effects

Synthetic analogs of isoquinoline alkaloids have shown significant potential as anti-inflammatory and analgesic agents. biomedpharmajournal.orgresearchgate.net Dihydroisoquinolines, in general, are known to possess anti-inflammatory and analgesic properties. nih.govmdpi.com

A specific analog, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been studied for its pain-relieving and anti-inflammatory activities. biomedpharmajournal.orgresearchgate.net In models of thermal and chemical irritation, this compound demonstrated a pronounced analgesic effect. biomedpharmajournal.orgresearchgate.net Furthermore, in a model of acute inflammatory arthritis, it exhibited a potent anti-inflammatory effect. biomedpharmajournal.org Notably, its anti-inflammatory activity was found to be 3.3 times greater than that of diclofenac (B195802) sodium, a commonly used nonsteroidal anti-inflammatory drug (NSAID). biomedpharmajournal.orgresearchgate.net These findings suggest that this class of compounds holds promise for development as non-narcotic analgesics. biomedpharmajournal.orgresearchgate.net

Antioxidant Properties and Oxidative Stress Reduction

The this compound structure and its derivatives are also being investigated for their antioxidant capabilities. chemimpex.com Oxidative stress is a key pathological factor in many diseases, and compounds that can mitigate it are of therapeutic interest.

In a study on hepatocellular carcinoma, the administration of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) was evaluated for its effects on various oxidative stress parameters. nih.gov The study observed that the toxic control group had a dramatic reduction in glutathione (B108866) (GSH), a critical intracellular antioxidant. Treatment with M1 led to an improvement in the GSH level, indicating a reduction in oxidative stress. nih.gov Additionally, certain 1,3-disubstituted 3,4-dihydroisoquinolines have shown significant antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, further supporting the antioxidant potential of this chemical class. mdpi.com

Table 4: Summary of Biological Activities

| Activity | Specific Compound/Analog | Key Research Finding | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | 3.3 times more potent than diclofenac sodium in an arthritis model. | biomedpharmajournal.orgresearchgate.net |

| Analgesic | 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Showed high analgesic activity in thermal and chemical pain models. | biomedpharmajournal.orgresearchgate.net |

| Antioxidant | 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) | Improved glutathione (GSH) levels in a rat model of hepatocellular carcinoma. | nih.gov |

Antimalarial and Antiviral Activities

The isoquinoline scaffold is a recognized pharmacophore in the development of therapeutic agents, with certain analogs exhibiting promising activities against various pathogens. nih.gov While the broader class of isoquinoline alkaloids has been investigated for antimalarial properties, specific data on this compound analogs is an emerging area of research. nih.gov Studies on related quinoline (B57606) structures have shown that substitutions, such as dimethoxy groups on an attached phenyl ring, can influence antiplasmodial activity, suggesting that modification of the 6,7-dimethoxyisoquinoline (B95607) core could be a viable strategy for developing new antimalarial compounds. nih.gov

In contrast, the antiviral potential of this structural class is more extensively documented. Research has identified dimethoxy-3,4-dihydroisoquinoline as being effective against the Human Immunodeficiency Virus (HIV) with an IC50 value of 2.07 µg/mL. nih.gov Further studies have focused on designing and synthesizing novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues as specific inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Within one such series, compounds 8h and 8l demonstrated significant inhibition of 74.82% and 72.58%, respectively, at a concentration of 100 μM. nih.gov Additionally, the analog 6,7-dimethoxy-3-phenylisoquinolone was identified as a potent inhibitor of influenza virus strains, suppressing viral polymerase activity and exhibiting a favorable safety profile with a 50% cytotoxic concentration (CC50) greater than 300 µM. nih.gov

Anticonvulsant Activity

Derivatives of 6,7-dimethoxyisoquinoline have been shown to produce significant anticonvulsant effects in various animal models of epilepsy. nih.govscilit.com Specifically, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated protective action against audiogenic seizures, maximal electroshock seizures (MES), and pentetrazol (B1679298) (PTZ)-induced seizures. nih.gov These tetrahydroisoquinolines (THIQs) function as noncompetitive AMPA/kainate receptor antagonists. nih.gov

One notable derivative, THIQ-10c , which features an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, exhibited high anticonvulsant activity and long-lasting protective effects in a mouse strain genetically susceptible to audiogenic seizures. nih.gov Another screening of newly synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines identified 2-acetyl-1-(4′-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d) as a new molecule with significant anticonvulsant activity against audiogenic seizures. nih.govscilit.comconsensus.app

Table 1: Anticonvulsant Activity of Selected 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs

| Compound | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| THIQ-10c | N-acetyl group; Chlorine on C-1 phenyl ring | High and long-lasting anticonvulsant activity in audiogenic seizure model. | nih.gov |

| Compound 6d | N-acetyl group; 4'-methylphenyl group at C-1 | Significant anticonvulsant activity in audiogenic seizure model. | nih.govscilit.comconsensus.app |

Enzyme Inhibition (e.g., DAAO, AChE, BuChE, PDE-4)

Analogs of this compound have been investigated as inhibitors of several key enzymes implicated in human disease.

D-Amino Acid Oxidase (DAAO): While DAAO is a therapeutic target for conditions like schizophrenia, the current body of literature does not prominently feature this compound derivatives among the classes of known inhibitors, which include scaffolds such as benzo[d]isoxazol-3-ols and 5-hydroxy-1,2,4-triazin-6(1H)-ones. researchgate.netnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The tetrahydroisoquinoline scaffold has been successfully utilized to develop selective inhibitors of Butyrylcholinesterase (BuChE), an important target in Alzheimer's disease. nih.gov Through a process of hit optimization from a virtual screening campaign, compound 9 , featuring a tetrahydropyrrole ring and a 6,7-dimethoxy-tetrahydroisoquinoline core, was identified as a potent BuChE inhibitor with an IC50 value of 2.68 µM. nih.gov

Phosphodiesterase-4 (PDE-4): The 6,7-dimethoxyisoquinoline framework is a key structural feature in papaverine, a known phosphodiesterase inhibitor. researchgate.net This has prompted research into related structures as PDE-4 inhibitors. Studies have confirmed that compounds with a 3-carboxy-6,7-dimethoxytetrahydroisoquinoline core possess PDE-4-inhibitory activity. researchgate.net Furthermore, novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential selective PDE-4 inhibitors, representing a promising new structural class for targeting inflammatory conditions. nih.gov

Table 2: Enzyme Inhibition by Selected 6,7-Dimethoxyisoquinoline Analogs

| Compound Class/Scaffold | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-tetrahydroisoquinoline with tetrahydropyrrole | BuChE | Compound 9 showed potent and selective inhibition with an IC50 of 2.68 µM. | nih.gov |

| 3-Carboxy-6,7-dimethoxytetrahydroisoquinoline | PDE-4 | Analogs demonstrated micromolar inhibition of PDE4B2, with compound 8 having an IC50 of 6.9 µM. | researchgate.net |

| 1-Phenyl-3,4-dihydroisoquinoline amides | PDE-4 | Identified as a novel class of potential selective PDE-4 inhibitors. | nih.gov |

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of 6,7-dimethoxyisoquinoline derivatives is highly dependent on the nature and position of various substituents on the core structure. nih.govresearchgate.net

For Anticonvulsant Activity: Studies on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed specific structural requirements for enhanced potency. nih.gov The presence of an acetyl group at the N-2 position is a common feature of active compounds. nih.govnih.gov Furthermore, the substitution on the aryl ring at the C-1 position is critical; a chlorine atom was found in the highly active compound THIQ-10c, while a 4'-methylphenyl group was present in another potent analog, compound 6d. nih.govnih.gov

For Anti-HIV Activity: In a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues designed as HIV-1 RT inhibitors, the electronic properties of substituents on a terminal phenyl ring played a key role. nih.gov The introduction of electron-withdrawing groups, such as a nitro group at the meta-position (8h ) or a cyano group at the para-position (8l ), significantly increased the inhibitory potency against the reverse transcriptase enzyme. nih.gov

For PDE-4 Inhibition: For 1-phenyl-3,4-dihydroisoquinoline derivatives, SAR analysis indicated that substituents on a C-3 side chain phenyl ring were important for activity and selectivity. nih.gov The attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of this phenyl ring was found to be beneficial for enhancing inhibitory activity toward the PDE4B isoform. nih.gov

Table 3: Summary of Structure-Activity Relationships

| Biological Activity | Favorable Substitutions | Reference |

|---|---|---|

| Anticonvulsant | N-acetyl group; Halogen or methyl on C-1 aryl ring. | nih.govnih.gov |

| Anti-HIV (RT Inhibition) | Electron-withdrawing groups (e.g., -NO2, -CN) on terminal phenyl ring. | nih.gov |

| PDE-4 Inhibition | Methoxy or halogen at ortho-position of C-3 side chain phenyl ring. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that dictates the pharmacological properties of a drug by influencing its interaction with biological targets like enzymes and receptors. ijpsjournal.commhmedical.com For chiral molecules such as many substituted this compound analogs, different enantiomers or diastereomers can exhibit significantly different potency, selectivity, and metabolic profiles. ijpsjournal.com

While specific studies directly comparing the pharmacological activity of different stereoisomers of the this compound analogs discussed herein were not detailed in the surveyed literature, the importance of stereochemistry is implicitly understood in the field. The chemical synthesis of these compounds often employs stereoselective methods to produce a specific isomer, underscoring the recognition that a defined three-dimensional structure is necessary for optimal biological activity. The complex and specific geometry of target binding sites means that only an isomer with the correct spatial orientation can achieve the desired pharmacological effect.

In Silico Evaluation and Computational Studies in Drug Discovery

Computational, or in silico, methods are integral to the modern drug discovery process, enabling researchers to design, screen, and analyze compounds with greater speed and efficiency. japsonline.com These techniques have been widely applied to the study of this compound and its analogs. nih.govnih.gov

Virtual Screening and Molecular Design: In silico screening of compound databases is a common starting point for identifying novel inhibitors. mdpi.com For instance, a virtual screening approach was used to identify a hit compound with a tetrahydroisoquinoline core as a selective BuChE inhibitor, which was then subjected to further optimization. nih.gov De-novo design strategies have also been employed to create novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential HIV-1 reverse transcriptase inhibitors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, providing insights into binding interactions. Docking studies were performed on highly active anticonvulsant tetrahydroisoquinoline derivatives to understand their binding at the GABAA receptor. mdpi.com Similarly, docking was used to examine the putative binding modes of potent anti-HIV compounds with the reverse transcriptase enzyme, helping to explain their inhibitory activity. nih.gov

QSAR and Pharmacokinetic Prediction: Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between chemical structure and biological activity, guiding the design of more potent molecules. japsonline.com In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to filter out candidates with poor drug-like properties early in the discovery pipeline. nih.govmdpi.com These computational approaches have been used to rationalize the experimental results of anticonvulsant activity and guide the synthesis of new, promising analogs. nih.govscilit.com

Prediction of Biological Activity and ADME Properties

In silico computational models serve as a crucial preliminary step in drug discovery, allowing for the prediction of a compound's biological activities and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These predictions help to identify promising candidates and guide further experimental studies.

For analogs of this compound, various in silico simulations have been applied to assess potential biological activity and pharmacokinetic properties. mdpi.com One such analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was screened using the Prediction of Activity Spectra for Substances (PASS) online program. mdpi.com This tool predicts a wide range of biological activities based on the structural formula of a compound. mdpi.com For DIQ, the PASS analysis predicted muscle contractile activity, which prompted further experimental investigation into its effects on smooth muscle. mdpi.commdpi.com

The ADME profile, which is critical for a compound's potential as a drug, has also been evaluated using computational tools. The free SwissADME web tool is frequently used to assess pharmacokinetic characteristics, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability. mdpi.com These tools analyze parameters based on "Lipinski's rule of five," which includes molecular weight and the octanol/water partition coefficient (XLOGP3), to determine a compound's "drug-likeness." mdpi.com For the analog DIQ, these in silico calculations predicted good oral bioavailability. mdpi.com Similarly, a series of novel 1,3-disubstituted 3,4-dihydroisoquinolines were evaluated and showed favorable in silico profiles, suggesting they could be effective oral medications with high gastrointestinal absorption and the ability to cross the BBB. mdpi.com

The table below summarizes the predicted properties for a representative analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ).

| Parameter | Prediction Tool/Method | Predicted Outcome for DIQ Analog | Reference |

|---|---|---|---|

| Biological Activity | PASS Online | Muscle Contractile Activity | mdpi.commdpi.com |

| Oral Bioavailability | SwissADME | Predicted to be good | mdpi.com |

| Gastrointestinal Absorption | SwissADME | Predicted to be high | mdpi.com |

| Blood-Brain Barrier Permeation | SwissADME | Predicted to be able to cross the BBB | mdpi.com |

Molecular Docking and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a this compound derivative, and its target receptor at a molecular level.